2-Butoxy-3,5-dichloropyridine
CAS No.:
Cat. No.: VC13586616
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO |
|---|---|
| Molecular Weight | 220.09 g/mol |
| IUPAC Name | 2-butoxy-3,5-dichloropyridine |
| Standard InChI | InChI=1S/C9H11Cl2NO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3 |
| Standard InChI Key | WVGOJXKMUVLKHQ-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C=C(C=N1)Cl)Cl |
| Canonical SMILES | CCCCOC1=C(C=C(C=N1)Cl)Cl |
Introduction
Structural and Nomenclature Insights
Molecular Architecture
The compound features a pyridine core with substituents at three positions:
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2-position: A butoxy group ().
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3- and 5-positions: Chlorine atoms .
This substitution pattern confers distinct electronic and steric properties, influencing reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .
Systematic Nomenclature
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IUPAC Name: 2-Butoxy-3,5-dichloropyridine.
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Alternative Names:
Synthetic Methodologies
Alkoxylation-Chlorination Sequence
A widely cited route involves:
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Alkoxylation: Reacting 2-chloropyridine with butanol under basic conditions (e.g., KOH) to form 2-butoxypyridine .
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Chlorination: Treating 2-butoxypyridine with chlorine gas () in an aqueous alkaline medium (e.g., NaHCO) at 25–30°C. Iodine () catalyzes regioselective chlorination at the 3- and 5-positions .
Key Metrics:
| Step | Yield | Purity | Conditions |
|---|---|---|---|
| Alkoxylation | 65–90% | >95% | Reflux, 18–24 h |
| Chlorination | 90–95% | >96% | 25–30°C, pH 3–4 |
This method minimizes byproducts like 2,3-dichloro isomers, achieving >90% selectivity for 3,5-dichlorination .
Alternative Approaches
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Hydrolysis-Chlorination: Hydrolyzing 2-chloropyridine to 2-hydroxypyridine followed by butoxylation and chlorination .
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Vapor-Phase Distillation: Isolating 2-butoxy-3,5-dichloropyridine from isomer mixtures via steam distillation .
Physicochemical Properties
Basic Characteristics
Spectroscopic Data
Applications in Organic Synthesis
Pharmaceutical Intermediates
2-Butoxy-3,5-dichloropyridine is a precursor to:
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2,5-Dichloropyridine: Via hydrolysis with HCl, yielding pharmaceuticals like anti-inflammatory agents .
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Trichloropyridines: Further chlorination produces 2,3,5-trichloropyridine, a herbicide intermediate .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings. For example, boronic ester derivatives (e.g., 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) enable aryl-aryl bond formation .
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